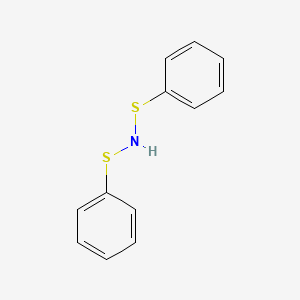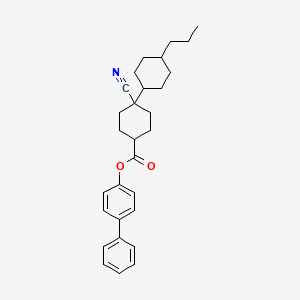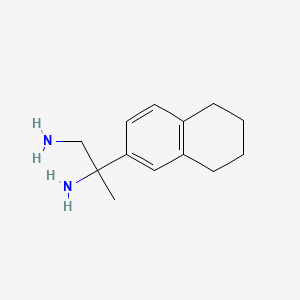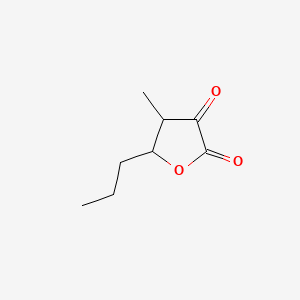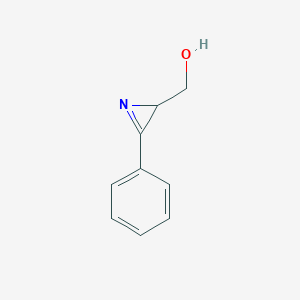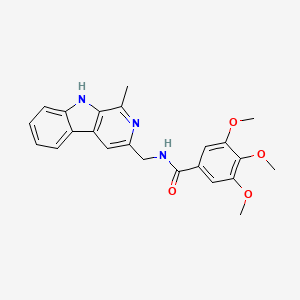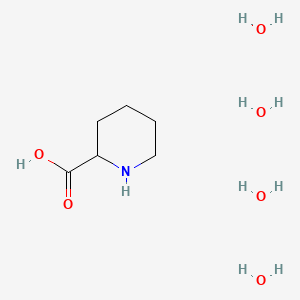
DL-Pipecolinic acid tetrahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-Pipecolinic acid tetrahydrate, also known as piperidine-2-carboxylic acid tetrahydrate, is an organic compound with the molecular formula C6H11NO2·4H2O. It is a derivative of pipecolic acid, which is a non-proteinogenic amino acid. This compound is of significant interest due to its role in various biological and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
DL-Pipecolinic acid tetrahydrate can be synthesized through several methods. One common approach involves the cyclization of lysine. The process typically includes the following steps:
Cyclization of Lysine: Lysine undergoes cyclization to form Δ1-piperideine-2-carboxylic acid or Δ1-piperideine-6-carboxylic acid.
Reduction: The resulting product is then reduced by a specific reductase to yield pipecolic acid.
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes. These methods utilize enzymes to catalyze the conversion of lysine to pipecolic acid. For instance, a transaminase capable of lysine ε-deamination can be coupled with a pyrroline-5-carboxylate reductase, achieving high conversion rates .
化学反応の分析
Types of Reactions
DL-Pipecolinic acid tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pipecolic acid derivatives.
Reduction: Reduction reactions can yield different pipecolic acid isomers.
Substitution: It can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure high yield and purity .
Major Products
The major products formed from these reactions include various pipecolic acid derivatives, which are used in the synthesis of pharmaceuticals and other biologically active compounds .
科学的研究の応用
DL-Pipecolinic acid tetrahydrate has numerous applications in scientific research:
作用機序
The mechanism of action of DL-Pipecolinic acid tetrahydrate involves its role as a precursor in various biosynthetic pathways. It is incorporated into biologically active molecules through enzymatic reactions. For example, it is converted to pipecolic acid, which then participates in the synthesis of secondary metabolites with anticancer or antibiotic activity .
類似化合物との比較
Similar Compounds
Similar compounds to DL-Pipecolinic acid tetrahydrate include:
L-Proline: Another cyclic amino acid used in asymmetric synthesis.
Piperidine: A structural analog used in organic synthesis.
Lysine: The precursor amino acid in the biosynthesis of pipecolic acid.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of secondary metabolites and its use as an organocatalyst. Its ability to participate in various chemical reactions and its applications in medicine and industry make it a valuable compound in scientific research .
特性
CAS番号 |
69777-15-7 |
|---|---|
分子式 |
C6H19NO6 |
分子量 |
201.22 g/mol |
IUPAC名 |
piperidine-2-carboxylic acid;tetrahydrate |
InChI |
InChI=1S/C6H11NO2.4H2O/c8-6(9)5-3-1-2-4-7-5;;;;/h5,7H,1-4H2,(H,8,9);4*1H2 |
InChIキー |
WVXGYYBWRIIFOE-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(C1)C(=O)O.O.O.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


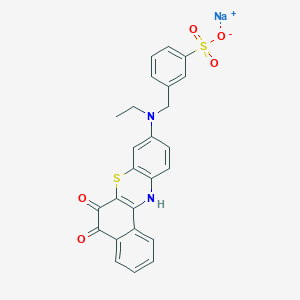
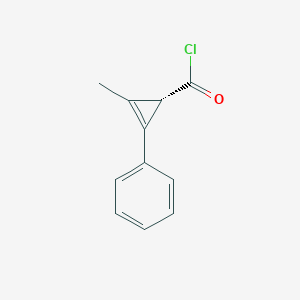
![Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B13798414.png)
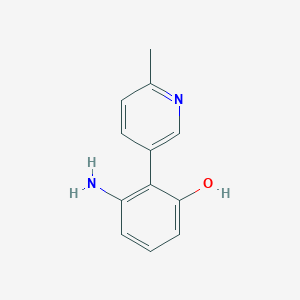
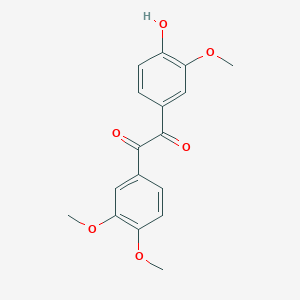
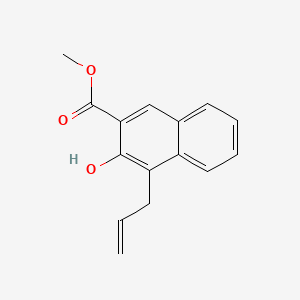
![Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate](/img/structure/B13798441.png)
